molecular formula C11H12ClNO4 B6214142 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid CAS No. 2143355-54-6

2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid

Cat. No.: B6214142
CAS No.: 2143355-54-6
M. Wt: 257.7
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Description

2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid is an organic compound with the molecular formula C11H12ClNO4 It is characterized by the presence of a chloro-substituted phenyl group, a carbamoyl group, and a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The starting material, 3-chloro-4-methylaniline, is reacted with phosgene or a suitable carbamoylating agent to form the corresponding carbamoyl chloride intermediate.

    Coupling with Methoxyacetic Acid: The carbamoyl chloride intermediate is then reacted with methoxyacetic acid in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Catalysts: Employing catalysts to accelerate the reaction rate.

    Purification Techniques: Utilizing advanced purification methods, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamoyl group can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 2-[(3-chloro-4-methylphenyl)carbamoyl]acetic acid.

    Reduction: Formation of 2-[(3-chloro-4-methylphenyl)amino]-2-methoxyacetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-chloro-4-methylphenyl)carbamoyl]acetic acid
  • **2-[(3-chloro-4-methylphenyl)amino]-2-methoxyacetic acid
  • **2-[(3-chloro-4-methylphenyl)carbamoyl]-2-hydroxyacetic acid

Uniqueness

2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxyacetic acid moiety, in particular, differentiates it from other similar compounds and may contribute to its unique properties and applications.

Properties

CAS No.

2143355-54-6

Molecular Formula

C11H12ClNO4

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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